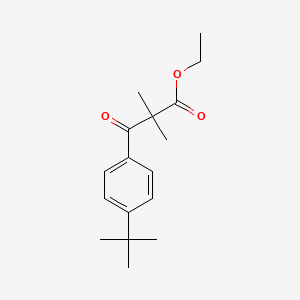
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a dimethyl oxopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microreactor technology can also enhance the efficiency of the synthesis process by providing precise control over temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: The major product is 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid.
Reduction: The major product is 3-(4-tert-butylphenyl)-2,2-dimethyl-3-hydroxypropanoate.
Substitution: Depending on the substituent introduced, products can include brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the ester moiety can undergo hydrolysis to release active metabolites. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-methylphenyl)-2,2-dimethyl-3-oxopropanoate
- Ethyl 3-(4-ethylphenyl)-2,2-dimethyl-3-oxopropanoate
- Ethyl 3-(4-isopropylphenyl)-2,2-dimethyl-3-oxopropanoate
Uniqueness
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate is unique due to the presence of the bulky tert-butyl group, which can significantly affect its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propiedades
Fórmula molecular |
C17H24O3 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C17H24O3/c1-7-20-15(19)17(5,6)14(18)12-8-10-13(11-9-12)16(2,3)4/h8-11H,7H2,1-6H3 |
Clave InChI |
PQKCEJYLHHOOTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)
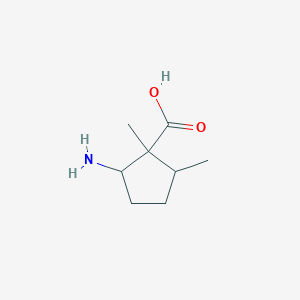
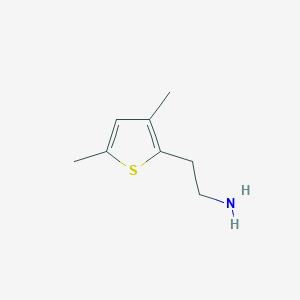
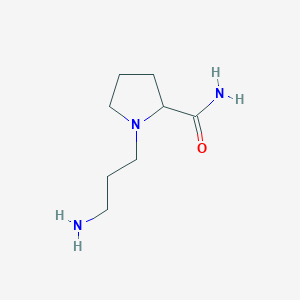
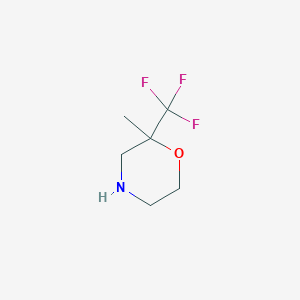

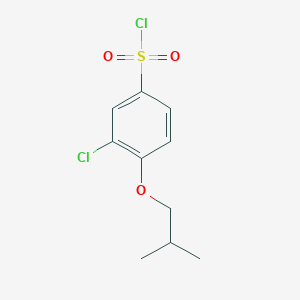
![4-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13206962.png)
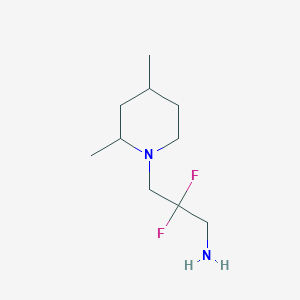
![Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate](/img/structure/B13206980.png)
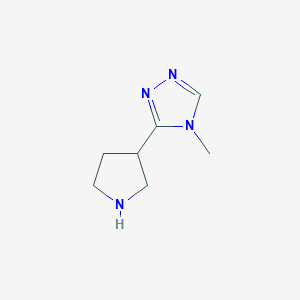
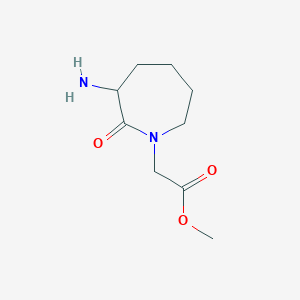
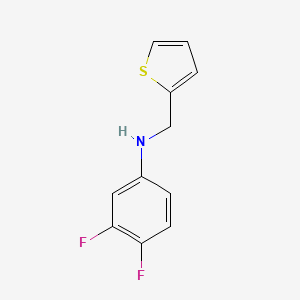
![Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate](/img/structure/B13206995.png)
